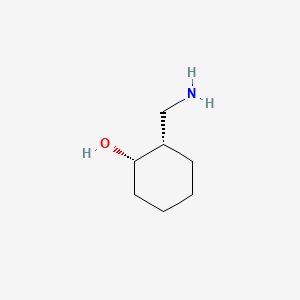

cis-2-Aminomethyl-cyclohexanol

Beschreibung

cis-2-Aminomethyl-cyclohexanol is a bicyclic amino alcohol characterized by a cyclohexane ring substituted with an aminomethyl (-CH₂NH₂) group and a hydroxyl (-OH) group in the cis configuration. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol (unprotonated form). The hydrochloride salt form (e.g., cis-2-Aminomethyl-cyclohexanol hydrochloride) has a molecular weight of 165.66 g/mol .

Eigenschaften

Molekularformel |

C7H15NO |

|---|---|

Molekulargewicht |

129.2 g/mol |

IUPAC-Name |

(1S,2S)-2-(aminomethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |

InChI-Schlüssel |

JGKFBZBVCAWDFD-BQBZGAKWSA-N |

Isomerische SMILES |

C1CC[C@@H]([C@@H](C1)CN)O |

Kanonische SMILES |

C1CCC(C(C1)CN)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below compares cis-2-Aminomethyl-cyclohexanol with key analogues:

Distinctive Properties Highlighted

Ring Size and Substituent Effects

- Cyclohexane vs. Cyclopentane: The cyclohexane ring in cis-2-Aminomethyl-cyclohexanol provides greater conformational flexibility compared to cyclopentane derivatives like cis-(2-Amino-2-methyl-cyclopentyl)-methanol, which has a more rigid structure .

- Amino Group Positioning: Unlike cis-2-Aminocyclohexanol (amino group directly attached to the ring), the aminomethyl substituent in the target compound extends reactivity for alkylation or Schiff base formation .

Functional Group Versatility

- Dual Reactivity: The combination of -NH₂ and -OH allows bifunctional reactivity, distinguishing it from simpler amines (e.g., cyclopentylamine) or alcohols (e.g., cyclohexanol) .

- Comparison with Carboxylic Acid Derivatives: cis-2-Amino-4-cyclohexene-1-carboxylic acid lacks the hydroxyl group but introduces a carboxylic acid, enabling peptide bond formation, unlike the target compound’s alcohol-driven reactivity .

Stereochemical Utility

- Chiral Catalysis: The cis configuration is critical for synthesizing enantiopure compounds, outperforming trans isomers (e.g., trans-2-Aminocyclohexanol hydrochloride) in asymmetric catalytic systems .

- Ligand Design: Its stereochemistry is exploited to create chiral ligands for metal coordination, a feature less pronounced in non-aminomethylated analogues like cis-2-Methylcyclohexanol .

Pharmaceutical and Material Science

Analytical Challenges

- Isomer Separation: Techniques like chiral GC/MS are required to resolve cis/trans isomers, as demonstrated for 4-aminocyclohexanol derivatives .

Vorbereitungsmethoden

Cyclization-Based Synthetic Route Starting from Cyclohexene

A recent and efficient process for preparing cis-2-aminocyclohexanol (a close analog to cis-2-aminomethyl-cyclohexanol) involves a three-step reaction sequence starting from cyclohexene. This method is notable for its relatively short reaction route, avoidance of column chromatography, and suitability for industrial scale-up. The steps are:

Step 1: Cyclization Reaction

- React cyclohexene with N-halosuccinimide (NXS, where X = Cl or Br) or acetamidoxime (CH3CONHX) in a mixed solvent of acetonitrile and water.

- Use catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3] or dimethyl sulfide (Me2S).

- Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote ring closure.

- Reaction temperature ranges from 0 to 90 °C.

- This step yields an intermediate halohydrin or oxazoline derivative.

Step 2: Ring-Opening Reaction

- Treat the intermediate with an alcohol solvent (methanol preferred, alternatives include ethanol or isopropanol) in the presence of a catalyst such as B(C6F5)3 or boron trifluoride etherate (BF3·Et2O).

- Heat the mixture at 40-100 °C for 1-3 hours.

- After reaction completion, perform reduced pressure distillation to isolate the ring-opened intermediate.

Step 3: Resolution by Salification

- Mix the intermediate with ethanol and add a resolving agent, typically L-di-p-toluoyl tartaric acid (L-DBTA) in ethanol.

- Reflux and then cool to precipitate the diastereomeric salt.

- Filter and treat the salt with hydrochloric acid aqueous solution to acidify.

- Extract with ethyl acetate to remove the resolving agent and adjust the aqueous layer to alkaline pH (10-12) using sodium or potassium hydroxide.

- Extract and distill with dichloromethane to obtain enantiomerically pure (1R,2S)-cis-2-aminocyclohexanol or its hydrochloride salt.

Key Reaction Parameters and Ratios:

| Step | Reagents/Catalysts | Molar Ratios | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Cyclization | Cyclohexene : NXS/CH3CONHX = 1:1-1.2 | Catalyst B(C6F5)3: 0.01-0.05:1 | 0 - 90 | - | DBU added; X = Cl or Br |

| Ring Opening | Alcohol (MeOH preferred) + Catalyst | - | 40 - 100 | 1 - 3 | Catalyst B(C6F5)3 or BF3·Et2O |

| Resolution | L-DBTA : Intermediate = 0.48-0.55 : 1 | pH adjusted to 10-12 (NaOH/KOH) | Reflux & Cooling | - | Recrystallization to obtain pure enantiomer |

- Short reaction sequence with high efficiency.

- Use of inexpensive and readily available reagents.

- Avoids chromatographic separation, facilitating scale-up.

- Byproducts can be effectively removed during process adjustments.

- The resolving agent can be recovered and reused.

This method is documented in a 2022 patent (CN114315609A), providing detailed experimental conditions and characterization data confirming the successful synthesis of enantiomerically pure cis-2-aminocyclohexanol.

Alternative Preparation via Grignard Reaction and Resolution

Another approach, although more specific to substituted derivatives, involves the preparation of 2-(dimethylamino)methyl-substituted cyclohexanol analogs via Grignard reactions followed by selective precipitation and purification steps:

- A Grignard reagent is reacted with a suitable cyclohexanone derivative to form a mixture of stereoisomers and side products.

- Hydrobromic acid in the presence of water or organic solvents is added to selectively precipitate the desired (RR,SS) hydrobromide salt.

- The hydrobromide salt is isolated by filtration, converted to the free base by treatment with sodium hydroxide, and then converted to the hydrochloride salt by reaction with hydrogen chloride.

This process emphasizes selective crystallization and salt formation for purification rather than direct stereoselective synthesis.

Synthetic Challenges and Alternative Routes from Literature

- Attempts to convert cis-diols to azidoalcohols (precursors to aminoalcohols) via mesylate intermediates and sodium azide have been reported but often result in side reactions and ketone byproducts rather than the desired azidoalcohols.

- The synthesis of cis-2-amino-1-arylcyclohexanol derivatives via Grignard or organolithium reagents reacting with cyclohexanone derivatives has been explored, but yields and stereoselectivity vary depending on the aryl group and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Ring Opening + Resolution (Patent CN114315609A) | Cyclohexene | Cyclization with NXS/CH3CONHX, ring opening with alcohol, salification resolution | Short route, scalable, avoids chromatography, uses cheap reagents | Requires precise control of conditions |

| Grignard Reaction + Selective Precipitation | Cyclohexanone derivatives | Grignard addition, hydrobromide salt precipitation, base and acid conversions | Effective purification of stereoisomers | More suited for substituted derivatives |

| Mesylate to Azidoalcohol Route | cis-Diols | Mesylation, attempted azide substitution | Potential for stereospecific synthesis | Side reactions, low yield |

Q & A

Q. What are the optimal synthetic routes for cis-2-Aminomethyl-cyclohexanol, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves cyclohexanol derivatives as precursors. For example, cis-2-Aminocyclohexanol hydrochloride (CAS 6936-47-6) is synthesized via stereoselective reduction of ketones or reductive amination of cyclohexanone derivatives. Chiral resolution methods, such as diastereomeric salt formation or chromatography using chiral stationary phases (CSPs), are critical for isolating the cis-isomer with >95% enantiomeric excess (e.e.) . Key parameters include reaction temperature (e.g., 0–25°C to minimize racemization) and solvent polarity (e.g., methanol/water mixtures for crystallization).

Q. Which analytical techniques are most reliable for characterizing cis-2-Aminomethyl-cyclohexanol?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves stereoisomers using non-polar columns (e.g., DB-5MS) with retention indices (RI) calibrated against alkane standards. For example, cis-2-tert-butyl-cyclohexanol acetate shows RI 1292 on DB-5 .

- Nuclear Magnetic Resonance (NMR) : H and C NMR distinguish cis and trans configurations via coupling constants ( ~3–5 Hz for cis) and axial/equatorial proton shifts.

- High-Performance Liquid Chromatography (HPLC) : Chiralpak® IA or IB columns with UV detection (λ = 210–220 nm) validate enantiopurity .

Q. How does the stability of cis-2-Aminomethyl-cyclohexanol vary under different storage conditions?

- Methodological Answer : Thermodynamic data indicate that the cis-isomer is stable at low temperatures (<4°C) in inert atmospheres (N or Ar). Melting points (mp) for hydrochloride salts range from 186–190°C (cis) vs. 172–175°C (trans) . Degradation studies recommend avoiding prolonged exposure to light or humidity, which can induce epimerization.

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of cis-2-Aminomethyl-cyclohexanol be resolved?

- Methodological Answer : Discrepancies in melting points or enthalpy values (e.g., Δfus = 355.9 K ±3 K ) often arise from impurities or calibration errors. Researchers should:

- Validate instrumentation using NIST-certified reference materials.

- Replicate measurements under controlled conditions (e.g., DSC at 10°C/min heating rate).

- Cross-reference with computational models (e.g., DFT for conformational energy differences ).

Q. What experimental strategies are effective for resolving stereoisomeric byproducts during synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor cis-formation during hydrogenation .

- Chromatographic Separation : Simulated Moving Bed (SMB) chromatography with Chiralcel® OD-H columns achieves baseline separation of cis/trans pairs .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to enhance enantiopurity .

Q. How can cis-2-Aminomethyl-cyclohexanol’s biological activity be systematically evaluated in neuropharmacological assays?

- Methodological Answer :

- In Vitro Models : Screen for GABA receptor modulation using HEK293 cells expressing α1β2γ2 subunits. Compare IC values against structurally related amines (e.g., cis-2-benzylaminocyclohexanemethanol ).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to NMDA or serotonin receptors based on cyclohexanol’s chair conformation .

- Metabolic Stability : Assess hepatic clearance via microsomal incubation (human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.